molecular formula C20H20N2O4S B492836 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide CAS No. 690245-00-2

4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B492836
CAS No.: 690245-00-2
M. Wt: 384.5g/mol
InChI Key: MGGAPZAWPFVVST-UHFFFAOYSA-N
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Description

4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with a molecular formula of C15H16N2O3S This compound is characterized by the presence of a sulfonylamino group attached to a benzamide core, with additional functional groups including a furan ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzamide intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the sulfonylamino-benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzamide core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,5-dimethylphenyl)sulfonylamino]benzamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological interactions.

    N-(furan-2-ylmethyl)benzamide: Lacks the sulfonylamino group, reducing its potential for hydrogen bonding and specific enzyme interactions.

Uniqueness

4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both the sulfonylamino group and the furan ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-5-6-15(2)19(12-14)27(24,25)22-17-9-7-16(8-10-17)20(23)21-13-18-4-3-11-26-18/h3-12,22H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAPZAWPFVVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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